Cas no 637752-66-0 (Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester)
Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester
- methyl 4-{7-(benzoyloxy)-4-oxo-4H-chromen-3-yloxy}benzoate
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- Inchi: 1S/C24H16O7/c1-28-23(26)16-7-9-17(10-8-16)30-21-14-29-20-13-18(11-12-19(20)22(21)25)31-24(27)15-5-3-2-4-6-15/h2-14H,1H3
- InChI Key: SMTHUSFVMPPZEF-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(OC2C(=O)C3=CC=C(OC(=O)C4=CC=CC=C4)C=C3OC=2)C=C1
Computed Properties
- Exact Mass: 416.08960285g/mol
- Monoisotopic Mass: 416.08960285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 701
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 88.1Ų
Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-1808-2μmol |
methyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637752-66-0 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3139-1808-5μmol |
methyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637752-66-0 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-1808-10μmol |
methyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637752-66-0 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-1808-20μmol |
methyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637752-66-0 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3139-1808-1mg |
methyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637752-66-0 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3139-1808-2mg |
methyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637752-66-0 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3139-1808-3mg |
methyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637752-66-0 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-1808-4mg |
methyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637752-66-0 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F3139-1808-5mg |
methyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637752-66-0 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-1808-10mg |
methyl 4-{[7-(benzoyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate |
637752-66-0 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester
Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester and its Applications in Modern Chemical Biology
Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester (CAS no. 637752-66-0) is a highly specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its complex benzopyran core and multiple ester functionalities, represents a promising candidate for various biochemical applications. The intricate molecular architecture of this compound not only makes it a subject of interest for synthetic chemists but also opens up avenues for exploring its potential in drug discovery and therapeutic development.
The CAS no. 637752-66-0 identifier unequivocally distinguishes this molecule from others in the vast chemical database, underscoring its significance in research and industrial applications. The presence of multiple benzoyloxy and oxy groups in its structure suggests a high degree of reactivity, making it a versatile intermediate in organic synthesis. This reactivity is particularly valuable in the development of novel pharmaceuticals, where such intermediates can serve as building blocks for more complex molecules with enhanced biological activity.
In recent years, there has been a surge in research focused on natural product-inspired scaffolds due to their inherent biological relevance and structural complexity. The benzopyran moiety, a prominent feature of this compound, is commonly found in numerous bioactive natural products and has been extensively studied for its pharmacological properties. For instance, derivatives of benzopyrans have shown promise in inhibiting various enzymes and receptors involved in inflammatory pathways. The structural motif of Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester aligns well with these natural product-inspired designs, making it an attractive scaffold for medicinal chemists.
The methyl ester functionality in this compound not only contributes to its solubility profile but also provides a handle for further chemical modifications. Ester groups are well-known for their ability to undergo various transformations, including hydrolysis, transesterification, and reduction, which can be exploited to generate a diverse array of derivatives. These derivatives can then be screened for biological activity across different therapeutic targets. The flexibility offered by the ester group makes this compound particularly useful in library synthesis efforts aimed at identifying novel bioactive molecules.
One of the most compelling aspects of Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester is its potential application in the development of targeted therapeutics. The benzoyloxy groups within its structure can be strategically positioned to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. This targeted interaction is crucial for developing drugs that exhibit high selectivity and low toxicity. Recent studies have demonstrated that compounds with similar structural features have shown efficacy in preclinical models of various diseases, including cancer and inflammatory disorders.
The synthesis of Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester involves multi-step organic transformations that highlight the expertise required to handle such complex molecules. The process typically begins with the preparation of key intermediates such as benzoylated benzopyrans followed by their functionalization with additional oxy groups. The final step involves the introduction of the methyl ester moiety through esterification reactions. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations.
In the realm of drug discovery, the ability to rapidly synthesize and modify compounds like Benzoic acid, 4-[[7-(benzoyloxy)-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester is invaluable. High-throughput screening (HTS) techniques have become increasingly popular for identifying lead compounds with desired biological activity. The structural complexity of this compound makes it an ideal candidate for HTS campaigns due to its potential to interact with multiple targets simultaneously. Such interactions can lead to the discovery of drugs with novel mechanisms of action that are less likely to face resistance issues.
The role of computational chemistry has also become indispensable in the study of complex molecules like Benzoic acid, 4-[[(benzoyloxy)-7-(benzoyloxy)-4-hydroxy-H-benzo-pyraninyl]oxy]-methyl ester (CAS no. 637752). Molecular modeling techniques can be used to predict binding affinities and interactions between this compound and potential biological targets. These predictions can guide experimental efforts by identifying promising leads that warrant further investigation. Additionally, computational methods can help optimize synthetic routes by predicting reaction outcomes before they are actually carried out in the lab.
Another area where this compound shows promise is in the development of probes for biochemical research. Probes are small molecules designed to interact with specific biological targets to study their function or modulate their activity. Benzoic acid derivatives have been widely used as probes due to their ability to selectively target certain enzymes or receptors without affecting others nearby on the molecular surface. The unique structure of Benzoic acid provides numerous opportunities for designing probes that can illuminate various aspects of cellular biology.
The environmental impact of chemical synthesis is also an important consideration when developing new compounds like Benzoic acid derivatives (CAS no.). Green chemistry principles advocate for sustainable synthetic methods that minimize waste and reduce hazardous byproducts while maintaining high efficiency throughout production processes; these practices ensure compliance with regulatory standards while promoting ecological responsibility within industrial applications; additionally they support long-term economic viability by reducing costs associated with waste disposal; thus fostering innovation towards environmentally conscious solutions
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